molecular formula C13H11BrO3 B8245561 methyl 5-bromo-6-methoxy-1-naphthoate CAS No. 84532-70-7

methyl 5-bromo-6-methoxy-1-naphthoate

Cat. No.: B8245561
CAS No.: 84532-70-7
M. Wt: 295.13 g/mol
InChI Key: AJSVNRJVTNNXCZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methoxy-1-naphthoate (C₁₃H₁₁BrO₃) is a brominated naphthalene derivative critical as an intermediate in synthesizing tolrestat, an aldose reductase inhibitor used to treat diabetic complications like neuropathy and retinopathy . Its structure features a bromine atom at the 5-position and a methoxy group at the 6-position on the naphthalene ring, which enhances its electronic and steric properties for targeted biological activity.

Synthesis: The compound is produced via bromination of methyl 6-methoxy-1-naphthoate (C₁₃H₁₂O₃) using bromine (Br₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide) within water-miscible solvents like acetic acid or methanol. This method, patented by Cassella AG (DE4318069), achieves 90% yield and >98% purity while minimizing environmental impact by recycling HBr to Br₂ .

Properties

IUPAC Name

methyl 5-bromo-6-methoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVNRJVTNNXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448971
Record name 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84532-70-7
Record name 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the esterification of 1-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 5-bromo-6-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

methyl 5-bromo-6-methoxy-1-naphthoate undergoes various types of chemical reactions, including:

Scientific Research Applications

methyl 5-bromo-6-methoxy-1-naphthoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-methoxy-1-naphthoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Advantages Over Prior Methods :

  • Avoids chlorinated solvents (e.g., CH₂Cl₂), reducing toxicity and waste.
  • Uses 0.5–0.6 mol Br₂ per mole of precursor, minimizing excess bromine.
  • Generates water as the only byproduct when H₂O₂ is the oxidant.

Comparison with Structurally Similar Compounds

Methyl 6-Methoxy-1-Naphthoate (Precursor)

Property Methyl 5-Bromo-6-Methoxy-1-Naphthoate Methyl 6-Methoxy-1-Naphthoate
Molecular Formula C₁₃H₁₁BrO₃ C₁₃H₁₂O₃
Melting Point 126–127.5°C 98–100°C (estimated)
Key Functional Groups Br (C5), OCH₃ (C6) OCH₃ (C6)
Synthesis Complexity Moderate (requires bromination) Low (esterification)
Application Tolrestat intermediate Precursor for brominated derivatives

Key Difference : Bromination introduces steric and electronic effects, making the target compound more reactive in subsequent coupling reactions for drug synthesis .

Methyl 5-Methoxy-8-Aryl-1-Naphthoate

This compound (C₁₉H₁₆O₃) features a methoxy group at C5 and an aryl group at C6. It is synthesized via Pd-catalyzed coupling under inert conditions (THF/H₂O, Cs₂CO₃) .

Property This compound Methyl 5-Methoxy-8-Aryl-1-Naphthoate
Substitution Pattern Br (C5), OCH₃ (C6) OCH₃ (C5), Aryl (C8)
Synthesis Method Bromination with Br₂/H₂O₂ Pd-catalyzed cross-coupling
Yield 90% Not explicitly reported
Application Pharmaceutical intermediate Intermediate for polyaromatic systems

Key Difference : The aryl group at C8 in the analog enables π-π stacking in materials science, whereas bromine at C5 in the target compound enhances electrophilic reactivity for drug synthesis.

Methyl 5-Bromo-1-Naphthoate (BD285280)

This compound (C₁₂H₉BrO₂) lacks the methoxy group at C6, simplifying its structure but reducing steric hindrance.

Property This compound Methyl 5-Bromo-1-Naphthoate
Molecular Formula C₁₃H₁₁BrO₃ C₁₂H₉BrO₂
Functional Groups Br (C5), OCH₃ (C6), COOCH₃ Br (C5), COOCH₃
Solubility Moderate (polar solvents) Higher (less steric bulk)
Application Tolrestat synthesis General bromoester precursor

Brominated Heterocyclic Analogs

Example: Methyl 5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate This thiophene derivative (C₁₁H₁₃BrN₂O₄S) shares a bromine atom but differs in core structure (thiophene vs. naphthalene).

Property This compound Thiophene Analog
Core Structure Naphthalene Thiophene
Reactivity Electrophilic substitution Nucleophilic substitution
Biological Use Enzyme inhibition Antimicrobial/anticancer research

Key Difference : The naphthalene core in the target compound provides a larger aromatic surface for enzyme binding, critical for aldose reductase inhibition .

Ecological and Industrial Advantages

The synthesis of this compound offers significant improvements over traditional methods:

  • Reduced Bromine Waste : H₂O₂ oxidizes HBr to Br₂, cutting bromine use by ~50% compared to prior methods (e.g., EP059596) .
  • Solvent Choice: Acetic acid/methanol replaces chlorinated solvents, improving workplace safety .
  • Purity : >98% purity eliminates need for recrystallization, streamlining production .

Biological Activity

Methyl 5-bromo-6-methoxy-1-naphthoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12H11BrO3
  • Molecular Weight : Approximately 281.12 g/mol
  • Functional Groups : Contains a bromine atom at the 5-position and a methoxy group at the 6-position of the naphthalene ring.

This unique arrangement of substituents influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The bromine substituent enhances lipophilicity, which may improve cellular uptake and bioavailability .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as proteases and kinases.
  • Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 5-fluoro-6-methoxy-1-naphthoateC12H11F O3Fluorine enhances metabolic stability
Methyl 5-chloro-6-methoxy-1-naphthoateC12H11Cl O3Chlorine affects reactivity and solubility
Methyl 5-bromo-2-naphthoateC11H9Br O2Lacks methoxy group; different biological activity

Each compound's unique halogen substituent impacts its biological activity, solubility, and pharmacokinetic properties.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in ChemInform highlighted the antibacterial effects of various bromo-organic compounds, including this compound. The compound showed significant inhibition against Gram-positive bacteria .
  • Anticancer Research : In vitro experiments reported in ResearchGate demonstrated that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways, indicating its potential as a therapeutic agent .
  • Synthesis and Characterization : Detailed synthesis protocols have been developed for producing this compound efficiently, emphasizing the importance of bromination reactions in organic synthesis .

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